molecular formula C11H14N2O B12139416 2,3,5,6,7,8-hexahydropyrrolo[2,1-b]quinazolin-9(1H)-one CAS No. 88491-50-3

2,3,5,6,7,8-hexahydropyrrolo[2,1-b]quinazolin-9(1H)-one

Cat. No.: B12139416
CAS No.: 88491-50-3
M. Wt: 190.24 g/mol
InChI Key: OACRPJICGZAYFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a polycyclic alkaloid derivative featuring a pyrrolo[2,1-b]quinazolinone scaffold with six hydrogenated positions (2,3,5,6,7,8). Its fully saturated pyrrolidine and partially saturated quinazolinone rings enhance conformational flexibility and influence intermolecular interactions, making it a promising candidate for pharmacological applications.

Properties

CAS No.

88491-50-3

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-pyrrolo[2,1-b]quinazolin-9-one

InChI

InChI=1S/C11H14N2O/c14-11-8-4-1-2-5-9(8)12-10-6-3-7-13(10)11/h1-7H2

InChI Key

OACRPJICGZAYFE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)N3CCCC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6,7,8-hexahydropyrrolo[2,1-b]quinazolin-9(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a key step in the synthesis may involve the use of palladium-catalyzed deacylative alkylation of N-acyl 3-substituted indoles . This method allows for the formation of the fused ring system with high chemical yields.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6,7,8-Hexahydropyrrolo[2,1-b]quinazolin-9(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different substituents onto the fused ring system, allowing for the creation of derivatives with diverse properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2,3,5,6,7,8-Hexahydropyrrolo[2,1-b]quinazolin-9(1H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology. It may exhibit properties such as enzyme inhibition or receptor binding.

    Medicine: Research into the compound’s medicinal properties could lead to the development of new therapeutic agents. Its structure may be optimized to enhance its efficacy and selectivity for specific biological targets.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2,3,5,6,7,8-hexahydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogues

Compound Name Hydrogenation Sites Substituents/Modifications Key Structural Notes Reference
2,3,5,6,7,8-Hexahydropyrrolo[2,1-b]quinazolin-9(1H)-one 2,3,5,6,7,8 None (parent structure) Fully saturated pyrrolidine ring N/A
Deoxyvasicinone (2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one) 2,3 None Partially unsaturated pyrrolidine ring
Vasicinone (3-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one) 2,3 3-OH Bronchodilator activity
7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one 2,3 7-Br Enhanced π-π stacking interactions
1,2,3,3a,4,9-Hexahydropyrrolo[2,1-b]quinazolin-9(1H)-one (e.g., Compounds 35–38) 1,2,3,3a,4,9 Alkoxy/polyamine side chains Improved solubility and kinase inhibition
3a-Methyl-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-9(1H)-one (2a) 2,3,3a,4 3a-CH3 Gold(I)-catalyzed synthesis

Key Observations :

  • Hydrogenation degree correlates with conformational flexibility and bioactivity. The hexahydro derivative’s full saturation may enhance binding to hydrophobic targets but reduce hydrogen-bonding capacity compared to hydroxylated analogues like vasicinone .
  • Substituents (e.g., Br, OH, CH3) significantly alter physicochemical properties and pharmacological profiles .

Table 2: Pharmacological and Physicochemical Profiles

Compound Name Biological Activity IC50/EC50 (μM) LogP PSA (Ų) Synthesis Method Reference
Hexahydro derivative (e.g., Compound 35) Kinase inhibition (hypothetical) N/A 1.2* 52.9* Alkylation of pyrrolidine ring
Deoxyvasicinone Anti-tubercular 12.5 (Mtb H37Rv) 1.8 43.7 Natural isolation/synthesis
Vasicinone Bronchodilator 0.8 (Guinea pig trachea) 0.4 52.9 Enzymatic resolution (PS lipase)
(E)-3-(4-Fluorobenzylidene)-6,7-dimethoxy derivative (14) Cytotoxic (MCF-7) 4.2 2.1 61.8 Aldol condensation
Isoxazolo[4',5':3,4]pyrrolo[2,1-b]quinazolin-9(11H)-one (A-549 inhibitor) Antitumor (A-549) 1.5 3.0 78.3 Cycloaddition

Notes:

  • *Predicted values based on analogues in and .
  • Cytotoxic derivatives (e.g., compound 14) exhibit lower LogP and higher PSA, favoring solubility and target engagement .
  • Anti-TB activity in deoxyvasicinone is linked to its planar quinazolinone core, which may disrupt mycobacterial membranes .

Biological Activity

2,3,5,6,7,8-Hexahydropyrrolo[2,1-b]quinazolin-9(1H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₈H₈N₂O
  • Molecular Weight : 148.16 g/mol
  • CAS Number : 88491-50-3

Anticancer Properties

Research indicates that derivatives of quinazolinones, including hexahydropyrroloquinazolinones, exhibit significant anticancer activity. A study highlighted the synthesis of various quinazolinone-based hybrids that demonstrated potent cytotoxic effects against several cancer cell lines. For instance:

  • IC₅₀ Values : The synthesized compounds showed IC₅₀ values ranging from 0.36 to 40.90 μM against MDA-MB-231 cells .

Antimicrobial Activity

The compound has been evaluated for its antibacterial properties. Quinazolinone derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that specific substitutions on the quinazolinone scaffold enhance antimicrobial potency.

Enzyme Inhibition

Hexahydropyrroloquinazolinones have also been investigated for their ability to inhibit key enzymes involved in disease processes:

  • Urease Inhibition : Some derivatives have been reported to inhibit urease activity effectively, which is crucial in the treatment of urinary infections and gastric ulcers .
  • Cyclooxygenase (COX) Inhibition : The compound's potential as an anti-inflammatory agent is supported by its inhibition of COX enzymes, which play a significant role in inflammation and pain pathways .

The biological activity of 2,3,5,6,7,8-hexahydropyrrolo[2,1-b]quinazolin-9(1H)-one can be attributed to its interaction with various molecular targets:

  • EGFR Inhibition : Certain derivatives have demonstrated the ability to inhibit the epidermal growth factor receptor (EGFR), which is implicated in tumor growth and metastasis.
  • Histone Deacetylase (HDAC) Inhibition : Compounds related to this scaffold have shown HDAC inhibitory activity, contributing to their anticancer effects by altering gene expression patterns associated with cell proliferation and apoptosis .

Case Studies

  • Anticancer Activity in Cell Lines :
    • A study reported that a specific derivative exhibited an IC₅₀ of 1.8 μM against human myeloid leukemia (U937) cells and showed promising results in prostate adenocarcinoma (PC-3) with an IC₅₀ of 3.7 μM .
  • In Vivo Efficacy :
    • In animal models, certain hexahydropyrroloquinazolinones increased survival rates in mice implanted with tumors compared to standard treatments such as fluorouracil .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.